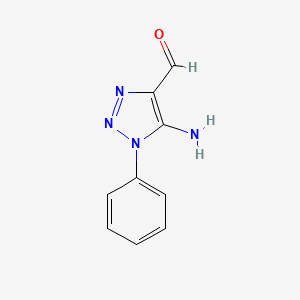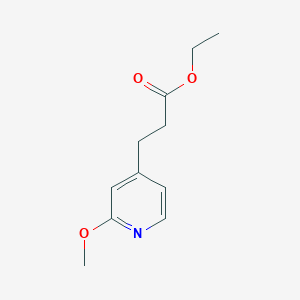
tert-Butyl (3-chloro-4-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-chloro-4-iodophenyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group attached to a phenyl ring substituted with chlorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-4-iodophenyl)carbamate typically involves the reaction of 3-chloro-4-iodoaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3-chloro-4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Substitution Reactions: Formation of substituted phenyl carbamates.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Hydrolysis: Formation of carbamic acid and tert-butanol.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (3-chloro-4-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can be used to modify proteins and peptides to investigate their structure and function.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize bioactive molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-chloro-4-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. The presence of chlorine and iodine atoms on the phenyl ring enhances its binding affinity to the target enzymes. The carbamic acid ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with the target molecules.
Comparación Con Compuestos Similares
- (3-Chloro-4-fluoro-phenyl)-carbamic Acid Tert-butyl Ester
- (3-Bromo-4-iodo-phenyl)-carbamic Acid Tert-butyl Ester
- (3-Chloro-4-methyl-phenyl)-carbamic Acid Tert-butyl Ester
Comparison: tert-Butyl (3-chloro-4-iodophenyl)carbamate is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of halogens provides distinct reactivity and binding properties compared to other similar compounds. The iodine atom, being larger and more polarizable, enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in chemical and biological research.
Propiedades
Fórmula molecular |
C11H13ClINO2 |
|---|---|
Peso molecular |
353.58 g/mol |
Nombre IUPAC |
tert-butyl N-(3-chloro-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) |
Clave InChI |
ANVBHTRIPGBMFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B8763280.png)








